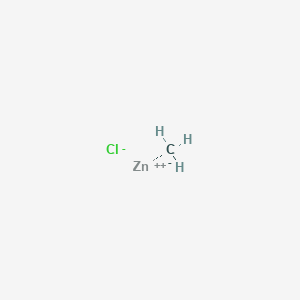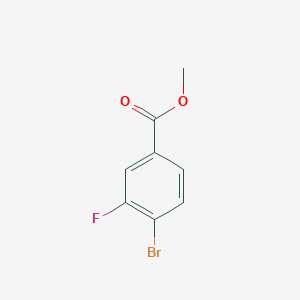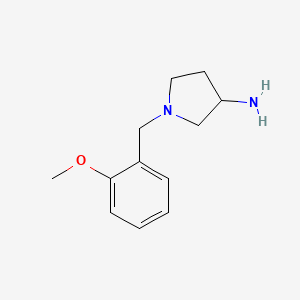![molecular formula C23H27NO3 B1370542 ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1370542.png)
ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is a heterotricyclic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its unique arrangement of benzoxepin and dimethylamino groups, which contribute to its distinct chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a benzoxepin derivative with a dimethylamino propylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various conditions.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]acetic acid : A closely related compound with similar structural features .
- (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid methyl ester : Another similar compound used in various chemical applications .
Uniqueness
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C23H27NO3 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C23H27NO3/c1-4-26-23(25)15-17-11-12-22-21(14-17)20(10-7-13-24(2)3)19-9-6-5-8-18(19)16-27-22/h5-6,8-12,14H,4,7,13,15-16H2,1-3H3/b20-10- |
Clave InChI |
CTPMOZRLWGCTTL-JMIUGGIZSA-N |
SMILES isomérico |
CCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)









![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)


